2-Bromo-5-fluoroaniline hydrochloride
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Overview
Description
2-Bromo-5-fluoroaniline hydrochloride is an organic compound with the molecular formula C6H6BrClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-fluoroaniline hydrochloride typically involves the reduction of 2-bromo-5-fluoronitrobenzene. One common method includes the following steps :
Hydrogenation Reaction: 2-Bromo-5-fluoronitrobenzene is dissolved in methanol and subjected to hydrogenation in the presence of W-4 Raney nickel and a bromine inhibitor.
Filtration and Distillation: The reaction mixture is filtered under a nitrogen atmosphere, and the filtrate is subjected to vacuum distillation to remove methanol.
Crystallization: The resulting solution is washed with n-hexane and process water, then cooled to crystallize the product, which is filtered and dried to obtain 2-Bromo-5-fluoroaniline.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves continuous hydrogenation and crystallization steps, which are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine).
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-5-fluoroaniline hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of fluorescent probes and labeling agents.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly antitumor agents.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoroaniline hydrochloride involves its ability to undergo substitution and coupling reactions, which allows it to be incorporated into larger, biologically active molecules. Its molecular targets and pathways depend on the specific application and the final product synthesized .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoroaniline
- 2-Bromo-3-fluoroaniline
- 4-Bromo-2-fluoroaniline
Uniqueness
2-Bromo-5-fluoroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where these properties are advantageous .
Biological Activity
2-Bromo-5-fluoroaniline hydrochloride is a halogenated aniline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which can significantly influence its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 2-bromo-5-fluoroaniline is defined by the following molecular formula:
This compound can be synthesized through various methods, including hydrogenation of 2-bromo-5-fluoronitrobenzene in the presence of Raney nickel as a catalyst. The process typically involves:
- Preparation : Mixing 2-bromo-5-fluoronitrobenzene with methanol and a reducing agent.
- Hydrogenation : Conducting the reaction under nitrogen atmosphere to prevent oxidation.
- Purification : Filtering and vacuum distilling to obtain the final product with high purity.
The synthesis method has been reported to yield high purity and good reaction efficiency .
Biological Activity
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of pharmaceutical compounds, particularly antitumor agents. One notable application is its use in the development of Phortress, a drug targeting CYP1A1, which is involved in metabolic processes leading to DNA damage and apoptosis in cancer cells .
The precise mechanism of action for this compound remains largely undocumented. However, it is hypothesized that the compound may act through the following pathways:
- CYP1A1 Induction : As an agonist for the aryl hydrocarbon receptor (AhR), it may enhance CYP1A1 expression, leading to increased metabolism of xenobiotics and potential cytotoxic effects on tumor cells .
- Electrophilic Activity : The halogen substituents may stabilize reaction intermediates or enhance nucleophilicity, influencing various biochemical pathways .
Case Studies and Research Findings
Research has indicated that compounds containing similar hydrazine moieties exhibit diverse biological activities. Below are some relevant findings:
Study | Compound | Biological Activity | IC50 Value |
---|---|---|---|
Study A | Indazole Derivative | Antiproliferative against FGFR1 | <4.1 nM |
Study B | Phortress | Induces apoptosis in sensitive tumor cells | N/A |
Study C | Similar Aniline Derivatives | Inhibitory effects on various cancer cell lines | Varies |
These studies highlight the potential of halogenated anilines in cancer therapy, particularly through mechanisms involving enzyme inhibition and apoptosis induction .
Computational Predictions
Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity of compounds similar to this compound. These computational methods assess correlations between chemical structures and their biological effects, providing insights into potential therapeutic applications .
Properties
IUPAC Name |
2-bromo-5-fluoroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLSBQAGQAGDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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